3-Bromopyrazolo[1,5-a]pyridine
Overview
Description
3-Bromopyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2. It is a derivative of pyrazolo[1,5-a]pyridine, where a bromine atom is substituted at the third position of the pyrazole ring.
Mechanism of Action
Target of Action
The primary target of 3-Bromopyrazolo[1,5-a]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . Among the synthesized derivatives of this compound, some showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
One of its derivatives, compound c03, has shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the inhibition of TRKs, which play a crucial role in cell proliferation and differentiation .
Biochemical Analysis
Biochemical Properties
3-Bromopyrazolo[1,5-a]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as protein kinases, which are crucial for regulating various cellular functions. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound has been shown to interact with proteins involved in cell cycle regulation, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth. Moreover, this compound can induce apoptosis in certain cell types, thereby contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition. This binding interaction is often mediated by hydrogen bonds and hydrophobic interactions. The inhibition of enzyme activity results in the disruption of key signaling pathways, such as the mitogen-activated protein kinase pathway, which is essential for cell proliferation and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing toxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels. The compound’s interaction with metabolic enzymes underscores its potential impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, influencing its localization and bioavailability. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing this compound to these compartments. Its localization can influence its interaction with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromopyrazolo[1,5-a]pyridine can be synthesized through several methods. One common method involves the reaction of 2-aminopyridine with bromoacetic acid, leading to the formation of the desired compound . Another approach includes the reaction of different amide derivatives with brominating reagents . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions: 3-Bromopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions, leading to the synthesis of more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with a similar fused ring structure but different functional groups.
Pyrazolo[3,4-b]pyridine: Another related compound with variations in the ring fusion and substitution patterns.
Uniqueness: 3-Bromopyrazolo[1,5-a]pyridine is unique due to the presence of the bromine atom at the third position, which imparts distinct chemical reactivity and biological activity. This substitution can influence the compound’s electronic properties, making it a valuable scaffold for the development of new chemical entities with specific desired properties .
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZEHJXHWTZNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373124 | |
Record name | 3-bromopyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5910-12-3 | |
Record name | 3-bromopyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-pyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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